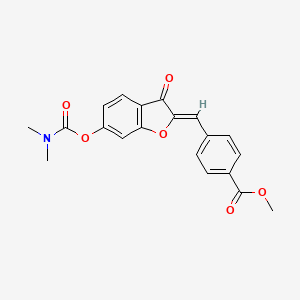![molecular formula C21H25N3O2 B2720339 N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide CAS No. 924820-14-4](/img/structure/B2720339.png)
N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide, commonly known as MMB or MMB-2201, is a synthetic cannabinoid that has gained significant attention in scientific research. MMB-2201 is a potent agonist of the cannabinoid receptors, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation.
作用机制
MMB-2201 acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is mainly expressed in the central nervous system. The activation of the CB1 receptor by MMB-2201 leads to the inhibition of neurotransmitter release, resulting in the modulation of various physiological processes such as pain sensation, appetite, and mood regulation. MMB-2201 also activates the CB2 receptor, which is mainly expressed in the immune system, leading to the modulation of immune responses.
Biochemical and Physiological Effects:
MMB-2201 has been shown to have various biochemical and physiological effects in scientific research. It has been shown to have analgesic effects, reducing pain sensation in animal models of chronic pain. MMB-2201 has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models of anxiety disorders. Additionally, MMB-2201 has been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory diseases.
实验室实验的优点和局限性
MMB-2201 has several advantages for lab experiments, such as its potency and selectivity for the cannabinoid receptors. It can be used in various in vitro and in vivo studies to investigate the role of the cannabinoid receptors in physiological and pathological processes. However, MMB-2201 also has several limitations, such as its potential toxicity and the lack of long-term safety data. Therefore, caution should be taken when using MMB-2201 in scientific research.
未来方向
There are several future directions for the scientific research of MMB-2201. Firstly, further studies are needed to investigate the long-term safety and potential toxicity of MMB-2201. Secondly, the potential therapeutic applications of MMB-2201 should be investigated further, particularly in the treatment of chronic pain, anxiety disorders, and inflammatory diseases. Thirdly, the development of more selective agonists of the cannabinoid receptors could lead to the discovery of new therapeutic targets for various diseases. Finally, the investigation of the endocannabinoid system and its role in physiological and pathological processes could lead to the discovery of new therapeutic approaches for various diseases.
合成方法
The synthesis of MMB-2201 involves the reaction of 1-(3-methylphenyl)-2-(propylamino)-1H-benzo[d]imidazole-5-carboxylic acid with N-methylacetamide. The reaction is carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, and an organic solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain pure MMB-2201.
科学研究应用
MMB-2201 has been extensively studied in scientific research due to its potent agonistic activity on the cannabinoid receptors. It has been used in various in vitro and in vivo studies to investigate the role of the cannabinoid receptors in physiological and pathological processes. MMB-2201 has been shown to have analgesic, anxiolytic, and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases such as chronic pain, anxiety disorders, and inflammatory diseases.
属性
IUPAC Name |
N-methyl-N-[[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-8-6-9-18(14-16)26-13-7-12-24-20-11-5-4-10-19(20)22-21(24)15-23(3)17(2)25/h4-6,8-11,14H,7,12-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJHCIWHLLIKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

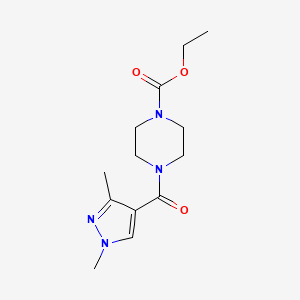
![1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2720259.png)
![5-[(3-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2720260.png)
![3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzaldehyde](/img/structure/B2720261.png)
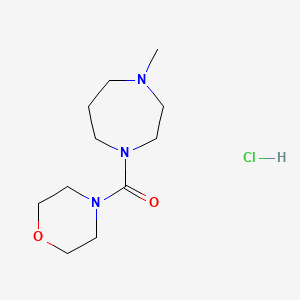
![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}butanamide](/img/structure/B2720267.png)
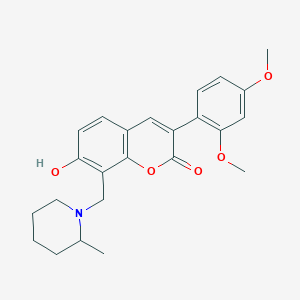


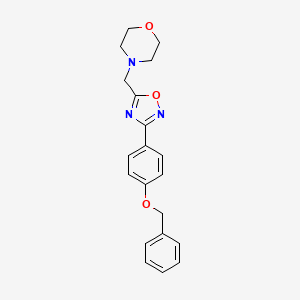

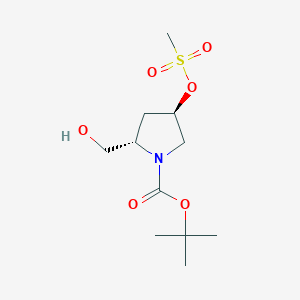
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2720278.png)
